5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave techniques for the preparation of pyrrolopyrimidine derivatives has been reported as a robust approach .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .
Scientific Research Applications
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound serves as a building block for the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by up-regulating pro-apoptotic proteins like P53 and BAX, and down-regulating anti-apoptotic proteins like Bcl2 . Molecular docking studies have confirmed its binding affinities to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound used as a building block in the synthesis of various pharmaceutical intermediates.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another derivative with similar structural features.
Uniqueness
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other pyrrolopyrimidine derivatives .
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
InChI Key |
TUZLSDIWHIFANN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl |
Origin of Product |
United States |
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